molecular formula C9H7FO B3388894 1-(2-Fluorophenyl)prop-2-en-1-one CAS No. 89638-21-1

1-(2-Fluorophenyl)prop-2-en-1-one

Cat. No. B3388894
CAS RN: 89638-21-1
M. Wt: 150.15 g/mol
InChI Key: WZJUWQBNLUCPDO-UHFFFAOYSA-N
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Description

“1-(2-Fluorophenyl)prop-2-en-1-one” is a compound that belongs to the class of organic compounds known as chalcones . Chalcones are a type of open-chain flavonoid where the two aromatic rings are joined by a three-carbon chain . This compound has been the subject of various studies due to its potential applications in different fields .


Synthesis Analysis

The synthesis of “1-(2-Fluorophenyl)prop-2-en-1-one” has been achieved through various methods. One such method involves the Claisen–Schmidt condensation reaction in an alkaline medium at room temperature . Another study reported the synthesis of a similar fluorinated chalcone with a yield of 90% .


Molecular Structure Analysis

The molecular structure of “1-(2-Fluorophenyl)prop-2-en-1-one” has been elucidated using single-crystal X-ray diffraction technique . The compound crystallizes in a centrosymmetric space group, stabilized by C–H⋯O and C–H⋯F interactions and the π⋯π contact .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(2-Fluorophenyl)prop-2-en-1-one” have not been detailed in the retrieved papers, chalcones in general have been known to undergo a variety of chemical reactions due to their structural flexibility .


Physical And Chemical Properties Analysis

The physical properties of prop-2-en-1-one based compounds, including “1-(2-Fluorophenyl)prop-2-en-1-one”, have been studied using molecular dimension simulations . Several mechanical properties such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio have been calculated .

Scientific Research Applications

Mechanical Properties Study

A study of mechanical properties of prop-2-en-1-one based compounds, including “1-(2-Fluorophenyl)prop-2-en-1-one”, was conducted using molecular dimension simulations . Several mechanical properties such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio were calculated . This study provides a concrete basis to discuss the dominant role played by elastic constants .

Crystal Structure Analysis

The single crystal of synthesized “1-(2-Fluorophenyl)prop-2-en-1-one” is characterized by FT-IR, UV–visible, 1 H NMR, HRMS techniques . The molecular structure was elucidated using a single-crystal X-ray diffraction technique . The molecular geometry, vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set .

Antimicrobial Study

The synthesized compound was also screened for antimicrobial activity and it showed moderate antimicrobial activity . Chalcones, including “1-(2-Fluorophenyl)prop-2-en-1-one”, display a wide range of pharmacological properties, such as antibacterial and antifungal .

Nonlinear Optics

The compound has a great impact on information technology and industrial applications such as second harmonic generation (SHG) optical modulation, electro-optic switches, optical logic, and others . Their properties and applications depend on the degree of charge separation (polarization) induced by laser light .

Materials Science

Chalcones have attracted much attention for past decades due to the application as marine biofouling preventing agent, fluorescent probes, conductive organic solar cells, and sweetening agent . They are also useful in materials science fields such as nonlinear optics, optoelectronics, electrochemical sensing, Langmuir films, and photoinitiated polymerization .

Chemical Reactivity Study

The HOMO–LUMO energy gap, experimentally (4.1096) and theoretically calculated (4.09096) are nearly the same . The chemical reactivity parameters have also been studied .

Safety and Hazards

The safety data sheet for a similar compound, “1-(2-Fluorophenyl)propanol”, suggests that it should not be used for food, drug, pesticide, or biocidal product use . It also advises against contact with skin, eyes, or clothing, and against ingestion and inhalation .

properties

IUPAC Name

1-(2-fluorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJUWQBNLUCPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595992
Record name 1-(2-Fluorophenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)prop-2-en-1-one

CAS RN

89638-21-1
Record name 1-(2-Fluorophenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-fluoro-N-methoxy-N-methylbenzamide (16 g, 87.4 mmol) in THF (150 mL) was cooled to −78° C. Vinylmagnesium bromide (120 mL, 120 mmol) was slowly added, and the mixture stirred at −78° C. for 10 min, slowly warmed to rt, and stirred for another 3 h. The reaction mixture was quenched with 1 N aq HCl (100 mL) at 0° C. The aqueous layer was extracted with EtOAc (100 mL). The combined organic phase was washed with brine (50 mL), dried over Na2SO4, and concentrated. The residue was purified by column chromatography to afford 1-(2-fluorophenyl)-prop-2-en-1-one (7.6 g, yield: 58.4%) as a colorless oil.
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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